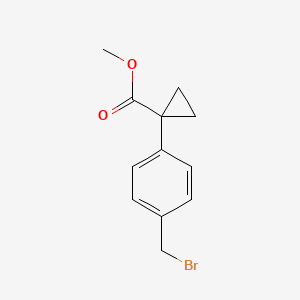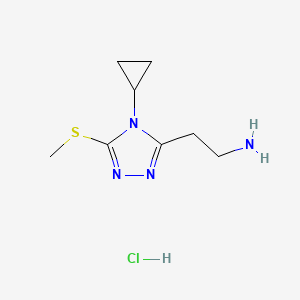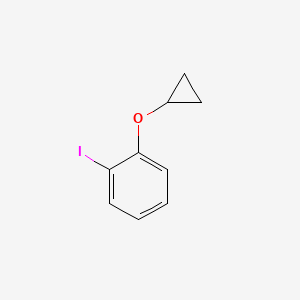![molecular formula C12H19NO3 B580712 Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate CAS No. 1251010-17-9](/img/structure/B580712.png)
Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate is a chemical compound with the molecular formula C12H19NO3 . It is also known by other names such as 2-Methyl-2-propanyl 2-oxo-6-azaspiro [3.4]octane-6-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound consists of a spirocyclic core, which is a common feature in many biologically active compounds . The average mass of the molecule is 225.284 Da and the monoisotopic mass is 225.136490 Da .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 225.14 . More specific physical and chemical properties such as melting point, solubility, and stability are not provided in the search results.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Pathways Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate and its derivatives are synthesized through various pathways, highlighting the compound's utility in accessing novel chemical spaces. Meyers et al. (2009) provided efficient and scalable synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, which serves as a convenient entry point to novel compounds with potential biological activities (Meyers et al., 2009). Moskalenko and Boev (2012) explored the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, yielding isomeric condensation products, showcasing the compound's reactivity and potential in synthesizing biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Molecular Structure and Characterization The molecular structure and characterization of these compounds are crucial for understanding their potential applications. Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester and characterized it using various spectroscopic techniques. The compound's structure was confirmed via single crystal X-ray diffraction analysis, revealing a monoclinic space group and a bicyclo[2.2.2]octane structure (Moriguchi et al., 2014).
Advanced Applications and Drug Discovery
Drug Discovery Modules this compound derivatives have been noted for their potential as multifunctional modules in drug discovery. Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes, designed to act as novel, multifunctional, and structurally diverse modules for drug discovery, demonstrating the compound's versatility and potential in medicinal chemistry (Li, Rogers-Evans, & Carreira, 2013).
Safety and Hazards
While specific safety and hazard information for Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate is not available in the search results, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, preventing the formation of dust and aerosols, and using personal protective equipment .
Mechanism of Action
Mode of Action
It is likely that it interacts with its targets in a manner similar to other azaspiro compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Tert-butyl 1-oxo-6-azaspiro[3Therefore, its impact on bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “Tert-butyl 1-oxo-6-azaspiro[3Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
properties
IUPAC Name |
tert-butyl 3-oxo-6-azaspiro[3.4]octane-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-6-12(8-13)5-4-9(12)14/h4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPQZAVVKDORTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719169 |
Source


|
| Record name | tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1251010-17-9 |
Source


|
| Record name | tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B580652.png)